![molecular formula C7H4N2O2 B025226 Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
Pyrido[2,3-d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell signaling pathways. Additionally, it may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Pyrido[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cancer cell growth. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Pyrido[2,3-d][1,3]oxazin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it can be synthesized using various methods, which have been optimized to produce high yields. However, the limitations of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of pyrido[2,3-d][1,3]oxazin-4-one. One direction is the development of novel synthetic methods to produce more potent derivatives of pyrido[2,3-d][1,3]oxazin-4-one. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, microbial infections, and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成方法
Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized using various methods, including the reaction of 2-aminopyridine and ethyl glyoxylate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. These methods have been optimized to produce high yields of pyrido[2,3-d][1,3]oxazin-4-one.
科学研究应用
Pyrido[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, pyrido[2,3-d][1,3]oxazin-4-one has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
109171-82-6 |
|---|---|
产品名称 |
Pyrido[2,3-d][1,3]oxazin-4-one |
分子式 |
C7H4N2O2 |
分子量 |
148.12 g/mol |
IUPAC 名称 |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
InChI 键 |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
规范 SMILES |
C1=CC2=C(N=C1)N=COC2=O |
同义词 |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



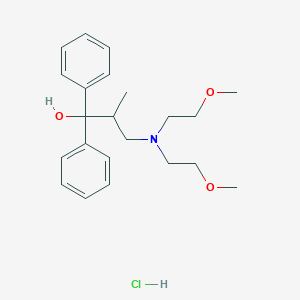
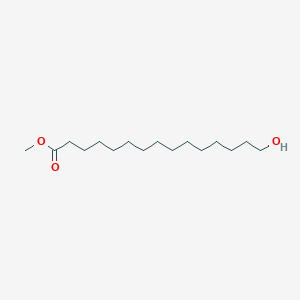
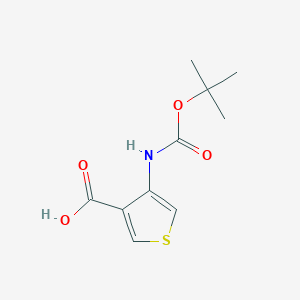
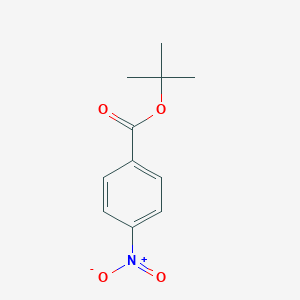
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)


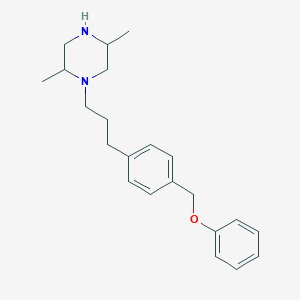

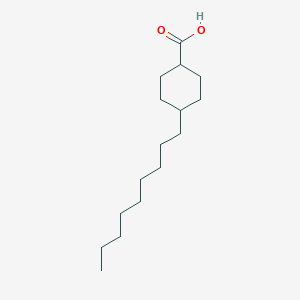
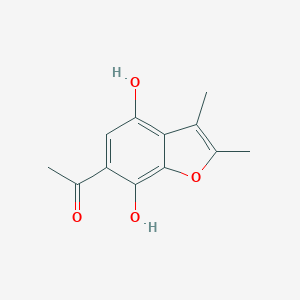

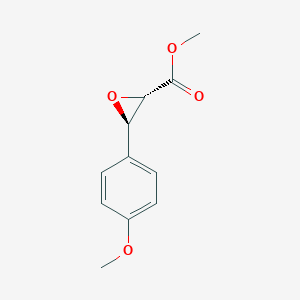
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)